molecular formula C11H10INO B15096981 N-(furan-2-ylmethyl)-2-iodoaniline

N-(furan-2-ylmethyl)-2-iodoaniline

Cat. No.: B15096981
M. Wt: 299.11 g/mol
InChI Key: ZEAFLEMUSKSTOJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-iodoaniline is an organic compound that features a furan ring and an aniline moiety substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-iodoaniline typically involves the reaction of 2-iodoaniline with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The furan ring and iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: Similar in structure but contains a hydrazide group instead of an aniline moiety.

    Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and a carboxylate group.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Contains an amide group instead of an aniline moiety

Uniqueness

N-(furan-2-ylmethyl)-2-iodoaniline is unique due to the presence of both a furan ring and an iodine-substituted aniline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-iodoaniline

InChI

InChI=1S/C11H10INO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2

InChI Key

ZEAFLEMUSKSTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)I

Origin of Product

United States

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